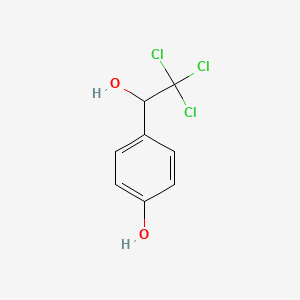

4-(2,2,2-trichloro-1-hydroxyethyl)phenol

Description

Properties

IUPAC Name |

4-(2,2,2-trichloro-1-hydroxyethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl3O2/c9-8(10,11)7(13)5-1-3-6(12)4-2-5/h1-4,7,12-13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEGKQLRDEXUNOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(C(Cl)(Cl)Cl)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of 4 2,2,2 Trichloro 1 Hydroxyethyl Phenol

Established Synthetic Routes and Mechanistic Investigations

The most well-documented method for synthesizing 4-(2,2,2-trichloro-1-hydroxyethyl)phenol involves the direct condensation of phenol (B47542) with a chloral (B1216628) derivative.

The principal established route is the acid-catalyzed condensation of phenol with chloral (trichloroacetaldehyde) or its hydrate (B1144303). journals.co.zarsc.org This reaction is a classic example of an electrophilic aromatic substitution. In this process, a strong acid, typically concentrated sulfuric acid, acts as a catalyst. journals.co.zadoubtnut.com The acid protonates the carbonyl oxygen of chloral, significantly increasing the electrophilicity of the carbonyl carbon. The electron-rich phenol ring then acts as a nucleophile, attacking the activated carbonyl carbon. Due to the directing effect of the hydroxyl group on the phenol ring, the substitution occurs predominantly at the para position, leading to the formation of this compound.

The general mechanism for acid-catalyzed phenol-aldehyde condensation suggests an initial electrophilic attack on the aromatic ring, followed by the elimination of a water molecule to form a stable product. researchgate.net While this reaction can yield the desired product, side reactions are possible. For instance, with certain substituted phenols, the reaction can proceed further to form benzdioxin derivatives. journals.co.za The reaction is analogous to the synthesis of the insecticide DDT, where chlorobenzene (B131634) is condensed with chloral in the presence of sulfuric acid. doubtnut.com

Alternative, multi-step synthetic strategies offer pathways to related structures and can provide greater control over purity, although they are more complex. While not specifically detailed for this compound, methods for producing analogous compounds like high-purity 4-(2-hydroxyethyl)phenol (tyrosol) illustrate these advanced approaches. google.com One such method involves the initial protection of the phenol to prevent side reactions, followed by a controlled introduction of the side chain and subsequent deprotection. For example, 2,6-di-tert-butylphenol (B90309) can be used as a starting material. This protected phenol undergoes oxyalkylation with ethylene (B1197577) oxide in the presence of a catalyst. The resulting intermediate is then dealkylated to yield the final product. google.com This type of multi-step sequence allows for the use of different sets of readily available precursors and can be adapted to introduce modified side chains.

Table 1: Summary of Synthetic Routes

| Route | Description | Precursors | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| Direct Condensation | A one-step electrophilic aromatic substitution. | Phenol, Chloral (or Chloral Hydrate) | Concentrated Sulfuric Acid | journals.co.za, rsc.org |

| Multi-step (Illustrative) | A sequential process involving protection, functionalization, and deprotection, shown for a related analog. | 2,6-di-tert-butylphenol, Ethylene Oxide | Tin Tetrachloride (catalyst), HBr (dealkylation) | google.com |

Novel Synthetic Approaches and Green Chemistry Principles for this compound Production

Modern synthetic chemistry emphasizes the development of processes that are not only efficient but also environmentally responsible, adhering to the principles of green chemistry. epa.govnih.gov

The traditional condensation reaction relies on large, stoichiometric quantities of concentrated sulfuric acid, which is corrosive and generates significant waste during neutralization. journals.co.za A key goal in modernizing this synthesis is to replace stoichiometric reagents with true catalysts. Catalysts are used in small amounts and can facilitate a reaction multiple times, minimizing waste. epa.gov Research in this area would focus on identifying alternative solid acid catalysts, Lewis acids, or other catalytic systems that can promote the condensation of phenol and chloral efficiently under milder conditions. Reaction optimization would involve adjusting parameters such as temperature, pressure, and solvent to maximize the yield of the desired product while minimizing energy consumption and the formation of byproducts.

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that become part of the final product. essentialchemicalindustry.org The ideal reaction has a 100% atom economy.

The condensation of phenol with chloral to produce this compound can be represented as: C₆H₆O (Phenol) + C₂HCl₃O (Chloral) → C₈H₇Cl₃O₂

Table 2: Green Chemistry Analysis of the Condensation Synthesis

| Metric | Analysis of Phenol + Chloral Condensation | Reference |

|---|---|---|

| Atom Economy (Theoretical) | High (100% for an addition reaction), as all reactant atoms are incorporated into the desired product. | essentialchemicalindustry.org |

| Catalysis | Uses stoichiometric amounts of a corrosive reagent (H₂SO₄), not a recyclable catalyst. | journals.co.za, epa.gov |

| Waste Generation | Significant waste is produced from the neutralization of the acid catalyst and from solvents used in workup and purification. | greenchemistry-toolkit.org |

| Hazardous Substances | Involves the use of concentrated sulfuric acid, a hazardous and corrosive substance. | epa.gov |

Stereochemical Control and Enantioselective Synthesis Strategies for Chiral Analogs

The carbon atom bonded to the hydroxyl group and the trichloromethyl group in this compound is a stereocenter. researchgate.net This means the molecule is chiral and exists as a pair of non-superimposable mirror images called enantiomers (the R- and S-isomers). The standard condensation synthesis produces a racemic mixture, containing equal amounts of both enantiomers.

Achieving stereochemical control to produce a single enantiomer (enantioselective synthesis) is a significant challenge in modern organic synthesis. researchgate.net For chiral analogs, this is often accomplished using several strategies:

Chiral Catalysis: Employing a chiral catalyst, such as a metal complex with a chiral ligand, can influence the reaction pathway to favor the formation of one enantiomer over the other. acs.org

Enzymatic Reactions: Biocatalysis offers a powerful tool for stereoselectivity. Enzymes can perform highly specific transformations. For instance, the enzymatic hydroxylation of a similar compound, 4-ethylphenol, by p-cresol (B1678582) methylhydroxylase was shown to produce optically active 1-(4'-hydroxyphenyl)ethanol, with a significant excess of the (S)-enantiomer. nih.gov This demonstrates the potential of using enzymes to synthesize chiral hydroxyethyl-substituted phenols. researchgate.net

Chiral Auxiliaries: A chiral auxiliary is a chemical compound that is temporarily incorporated into the substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed. researchgate.net

These advanced strategies allow for the synthesis of specific, enantiomerically pure chiral compounds, which is often crucial in fields like pharmaceuticals and materials science. nih.govresearchgate.net

Scale-Up Considerations and Process Engineering in this compound Synthesis

Reactor Design and Selection

The choice of reactor is a critical decision in the scale-up of the synthesis of this compound. The condensation reaction between phenol and chloral is typically exothermic, and effective heat management is paramount to prevent runaway reactions and the formation of unwanted by-products. epa.govresearchgate.net The selection between batch and continuous reactors involves a trade-off between flexibility and efficiency.

Batch Reactors: For smaller production volumes or multi-product plants, batch reactors offer flexibility. wikipedia.org They are relatively simple to operate and can be used for various processes. However, ensuring consistent product quality from batch to batch can be challenging due to potential variations in mixing and heat transfer. mdpi.com The significant heat release from the phenol-chloral condensation requires robust cooling systems and careful control of reactant addition rates to maintain the desired reaction temperature. researchgate.net

Continuous Reactors (Flow Chemistry): For large-scale, dedicated production, continuous flow reactors, such as Continuous Stirred-Tank Reactors (CSTRs) or Plug Flow Reactors (PFRs), offer significant advantages. wikipedia.orgmdpi.com These systems provide superior heat and mass transfer, leading to better temperature control, improved product consistency, and enhanced safety. wikipedia.org The smaller reaction volumes at any given time in a continuous reactor minimize the risk associated with highly exothermic reactions. mdpi.com A study on the condensation of phenol with formaldehyde (B43269), a similarly reactive aldehyde, demonstrated that using a microstructured reactor could prevent thermal runaways and achieve high space-time yields. researchgate.net While the initial setup cost for a continuous process may be higher, the long-term benefits in terms of productivity and safety are substantial. mdpi.com

| Reactor Type | Advantages | Disadvantages | Suitability for this compound Synthesis |

| Batch Reactor | High flexibility for multiple products, lower initial investment. wikipedia.org | Potential for poor heat transfer and mixing, batch-to-batch variability, lower productivity. mdpi.com | Suitable for small-scale production or initial process development where flexibility is key. |

| Continuous Stirred-Tank Reactor (CSTR) | Good temperature control, uniform mixing. | Lower conversion per unit volume compared to PFR for some kinetics. | A viable option for larger scale production, especially if back-mixing is not detrimental to selectivity. |

| Plug Flow Reactor (PFR) / Microreactor | Excellent heat and mass transfer, high conversion, improved safety, consistent product quality. mdpi.comresearchgate.net | Less flexible, potential for clogging with solid products, higher initial investment. | Ideal for large-scale, dedicated, and intensified production, particularly given the exothermic nature of the reaction. researchgate.net |

Downstream Processing and Purification

The purification of this compound from the crude reaction mixture is a critical step to achieve the desired product quality. The reaction of phenol with chloral can lead to the formation of isomers and other by-products. The purification strategy will likely involve a multi-step approach.

Initial Separation: Following the reaction, an initial separation step, such as extraction or phase separation, may be employed to remove the catalyst and unreacted starting materials.

Crystallization: Crystallization is a powerful technique for purifying solid organic compounds. Given that this compound is a solid, crystallization from a suitable solvent system would be a primary method for achieving high purity. The choice of solvent is crucial and will depend on the solubility profile of the product and impurities.

Distillation: While distillation is a common purification technique, it may be challenging for this compound due to its high boiling point and potential for thermal degradation, which can be an issue with chlorinated phenols. Fractional distillation under vacuum could be considered to separate volatile impurities, but the high energy costs and potential for by-product formation at elevated temperatures are significant drawbacks.

A patent for the purification of a related compound, 2,4,5-trichlorophenol, describes a process where impurities are reacted with formaldehyde to form high-boiling condensation products, allowing the desired trichlorophenol to be separated by distillation. A similar strategy could potentially be adapted for the purification of this compound.

Process Optimization and Intensification

Process intensification aims to develop smaller, cleaner, and more energy-efficient technologies. psecommunity.org For the synthesis of this compound, several strategies can be considered:

Catalyst Optimization: The use of a highly active and selective catalyst can improve reaction rates and minimize by-product formation, simplifying downstream processing.

Reactive Distillation: This technique combines reaction and separation in a single unit, which can be advantageous for equilibrium-limited reactions by continuously removing products. niir.org For the phenol-chloral condensation, removing water formed during the reaction can drive the equilibrium towards the product. A historical patent for phenol-furfural condensation highlights the benefit of removing water by distillation to increase the reaction rate. google.com

Microwave-Assisted Synthesis: Microwave heating can sometimes accelerate reaction rates and improve yields in organic synthesis. niir.org

Techno-economic Analysis

A comprehensive techno-economic analysis (TEA) is essential to evaluate the commercial viability of producing this compound. This analysis involves estimating the capital expenditure (CAPEX) and operating expenditure (OPEX).

Operating Expenditure (OPEX): This includes the cost of raw materials (phenol, chloral, catalyst, solvents), utilities (steam, cooling water, electricity), labor, and waste treatment. Raw material costs are often a major contributor to the total production cost. mdpi.com

A hypothetical cost estimation for a batch process producing a chlorinated organic compound would need to consider the factors outlined in the table below. The actual values would depend on the specific process details, plant location, and market conditions.

| Cost Component | Influencing Factors | Estimated Contribution to Total Cost |

| Raw Materials | Price of phenol, chloral, catalyst, and solvents. | High |

| Utilities | Energy required for heating, cooling, and distillation. | Medium |

| Labor | Number of operators required for batch or continuous operation. | Medium |

| Waste Treatment | Disposal of solvent waste and by-products. | Medium to High |

| Fixed Costs | Depreciation of equipment, maintenance, taxes, insurance. | Medium |

Case studies on the techno-economic analysis of other chemical production processes, such as succinic acid and poly(oxymethylene) dimethyl ether, demonstrate that a detailed process simulation is crucial for accurate cost estimation. psecommunity.orgmdpi.com

Safety, Environmental, and Regulatory Considerations

The industrial production of a chlorinated aromatic compound like this compound is subject to stringent safety and environmental regulations.

Safety:

Runaway Reactions: The exothermic nature of the phenol-chloral condensation presents a significant risk of a runaway reaction. epa.govresearchgate.net A Hazard and Operability (HAZOP) study is essential to identify potential process deviations that could lead to such an event and to implement appropriate safety measures, such as emergency cooling systems and pressure relief devices. primatech.com

Hazardous Materials: Phenol is a toxic and corrosive substance, and chloral is also hazardous. Proper handling procedures, personal protective equipment (PPE), and containment systems are required to minimize worker exposure.

Organochlorine Hazards: Organochlorine compounds can be persistent and bioaccumulative. nih.gov The final product and any chlorinated by-products must be handled with care to prevent environmental release.

Environmental:

Waste Management: The process will generate waste streams, including spent solvents, catalyst residues, and by-products. These wastes must be treated and disposed of in an environmentally responsible manner, in compliance with local and national regulations. nih.gov

Emissions: Air emissions of volatile organic compounds (VOCs) from solvents and reactants must be controlled. Wastewater from the process must be treated to remove any dissolved organic compounds before discharge.

Regulatory:

The production and use of chlorinated phenols are regulated in many jurisdictions due to their potential environmental and health impacts. The final product may be subject to regulations governing pesticides or other biocidal products, similar to other organochlorine compounds like DDT. wikipedia.org Compliance with regulations such as the Stockholm Convention on Persistent Organic Pollutants may be relevant depending on the properties of the final compound. nih.gov

Chemical Reactivity and Derivatization Studies of 4 2,2,2 Trichloro 1 Hydroxyethyl Phenol

Reactions at the Hydroxyl Group (of the 1-hydroxyethyl moiety)

The secondary alcohol function in 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, positioned at the benzylic carbon, is a key site for a range of chemical modifications. Its reactivity is modulated by the bulky and strongly electron-withdrawing trichloromethyl group.

Limited specific examples of esterification and etherification directly on this compound are detailed in readily available literature. However, the general reactivity of aryl trichloromethyl carbinols suggests that these transformations are feasible under appropriate conditions. Esterification would likely require activation of the carboxylic acid partner (e.g., as an acyl chloride or anhydride) or the use of coupling agents to overcome the steric hindrance and electronic effects of the trichloromethyl group. Similarly, etherification would likely proceed via Williamson ether synthesis, requiring a strong base to deprotonate the secondary alcohol, which is then reacted with an alkyl halide.

The oxidation of secondary alcohols to ketones is a fundamental organic transformation. For aryl trichloromethyl carbinols, this reaction can lead to the corresponding trichloromethyl ketones. organic-chemistry.org While specific oxidizing agents used for this compound are not extensively documented, common reagents like chromic acid-based oxidants or milder, more selective methods could potentially achieve this transformation. organic-chemistry.org

Conversely, the reduction of the trichloromethyl group itself has been reported for analogous compounds. For instance, the use of aluminum amalgam in 90% ethanol (B145695) has been shown to reduce the trichloromethyl group in DDT-like compounds to the corresponding dichloromethyl compounds. researchgate.net This suggests a potential reduction pathway for this compound.

The reaction of aryl(trichloromethyl)carbinols with nucleophiles can proceed through a notable rearrangement involving a dichloroepoxide intermediate. researchgate.net When treated with a base, the initial carbinol can be converted to a reactive gem-dichloroepoxide. researchgate.netacs.org This intermediate is then susceptible to nucleophilic attack. For example, reaction with sodium methoxide (B1231860) in methanol (B129727) leads to an α-methoxyphenylacetic acid derivative, indicating an SN2 attack on the epoxide. researchgate.net

Furthermore, a Jocic-type reaction has been described for trichloromethyl carbinols, which involves the formation of a gem-dichloroepoxide intermediate followed by a reductive ring-opening. acs.org Treatment of aryl trichloromethyl carbinols with sodium borohydride (B1222165) in a basic alcohol solvent can yield one-carbon extended carboxylic acids. acs.org

Table 1: Summary of Potential Reactions at the 1-Hydroxyethyl Moiety

| Reaction Type | Reagents/Conditions (from analogous compounds) | Potential Product | Citation |

| Oxidation | Chromic acid | 4-hydroxy-α-(trichloromethyl)acetophenone | organic-chemistry.org |

| Reduction | Aluminum amalgam in ethanol | 4-(2,2-dichloro-1-hydroxyethyl)phenol | researchgate.net |

| Nucleophilic Substitution | Sodium methoxide in methanol | α-methoxy-4-hydroxyphenylacetic acid derivative | researchgate.net |

| Jocic-type Reaction | Sodium borohydride, NaOH, tert-butanol | 4-hydroxyphenylacetic acid | acs.org |

Reactivity of the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound provides a second reactive center, allowing for modifications on the aromatic ring.

Phenolic hydroxyl groups are generally amenable to O-alkylation and O-acylation reactions. O-alkylation can be achieved under Williamson ether synthesis conditions, where a base is used to form the phenoxide ion, which then acts as a nucleophile towards an alkyl halide. O-acylation can be readily accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the acid byproduct. While specific studies on this compound are scarce, these standard procedures are expected to be applicable.

The formation of quinones or quinone methides from phenols typically requires oxidation. In the case of this compound, the presence of the alkyl substituent at the para position makes direct oxidation to a simple benzoquinone challenging without cleavage of the side chain. However, under certain oxidative conditions, more complex quinone-like structures or coupled products could potentially be formed. There is currently a lack of specific literature detailing such quinone formation pathways for this compound.

Reactivity of the Trichloromethyl Moiety

The trichloromethyl group is a highly functionalized and reactive center in the this compound molecule. Its reactivity is dominated by the presence of three electron-withdrawing chlorine atoms, which influence the adjacent carbon and hydroxyl group.

A prominent reaction of the 1,1,1-trichloro-2-hydroxyethyl group is dehydrochlorination, which involves the elimination of a molecule of hydrogen chloride (HCl) to form a dichlorovinylidene group. In the case of this compound, this reaction would lead to the formation of 1,1-dichloro-2-(4-hydroxyphenyl)ethene. This transformation is analogous to the well-documented dehydrochlorination of the insecticide Trichlorfon (dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate), which rearranges to form Dichlorvos (2,2-dichlorovinyl dimethyl phosphate). nih.govwikipedia.orgnih.gov This non-enzymatic conversion is a key aspect of Trichlorfon's mode of action. nih.gov

The dehydrochlorination is typically facilitated by a base, which abstracts the acidic phenolic proton, followed by the elimination of a chloride ion from the trichloromethyl group. The resulting intermediate can then rearrange to form the more stable dichlorovinyl derivative.

A related compound, 1,1-dichloro-2,2-bis(4-hydroxyphenyl)ethylene, is a known derivative, suggesting that dehydrochlorination is a feasible pathway for such structures. sigmaaldrich.comnih.govsigmaaldrich.com

Table 1: Analogous Dehydrochlorination Reactions

| Starting Compound | Product | Reaction Type |

| Trichlorfon | Dichlorvos | Intramolecular rearrangement/dehydrochlorination |

| 1,1,1-Trichloro-2,2-bis(4-hydroxyphenyl)ethane | 1,1-Dichloro-2,2-bis(4-hydroxyphenyl)ethylene | Dehydrochlorination |

This table presents dehydrochlorination reactions of compounds structurally related to this compound, illustrating a probable reactivity pattern.

Direct nucleophilic displacement of the chlorine atoms on the trichloromethyl group of this compound is challenging due to steric hindrance and the deactivating effect of the adjacent electron-withdrawing groups. However, under specific conditions, such as with strong nucleophiles or in the presence of a catalyst, substitution might be possible. There is currently a lack of specific research data in the public domain detailing successful nucleophilic displacement reactions for this particular compound.

Electrophilic Aromatic Substitution on the Phenol (B47542) Ring of Derivatives (if applicable)

The phenol ring in derivatives of this compound is activated towards electrophilic aromatic substitution by the electron-donating hydroxyl group. This group directs incoming electrophiles primarily to the ortho and para positions. However, the bulky and electron-withdrawing 2,2,2-trichloro-1-hydroxyethyl group at the para position will sterically hinder and electronically deactivate the ring, influencing the regioselectivity of further substitutions.

Formation of Polymeric or Supramolecular Structures Incorporating this compound Subunits

The bifunctional nature of this compound, possessing a reactive hydroxyl group and a modifiable side chain, makes it a potential candidate for incorporation into polymeric or supramolecular structures.

One hypothetical route to polymerization involves the dehydrochlorination of this compound to yield 1,1-dichloro-2-(4-hydroxyphenyl)ethene. This vinyl derivative could then potentially undergo polymerization. This is analogous to the polymerization of other vinylphenols, such as 2-methoxy-4-vinylphenol, which can be polymerized via radical polymerization to form thermoplastics. mdpi.com

Furthermore, the phenolic hydroxyl group can participate in the formation of polyesters or polyethers. The ability of the hydroxyl group to form hydrogen bonds also suggests that this compound could act as a building block in the self-assembly of supramolecular networks. However, specific research on the polymerization or formation of supramolecular structures involving this compound is not extensively documented.

Catalytic Transformations Involving this compound as a Substrate or Ligand

The chemical structure of this compound allows for its potential use as a substrate in catalytic reactions. For instance, the chlorine atoms on the trichloromethyl group could be targeted for catalytic hydrodechlorination. Studies on related compounds, such as 4-chlorophenol (B41353), have demonstrated effective catalytic hydrodechlorination using palladium-based catalysts. rsc.orgmdpi.com A similar approach could potentially be applied to reduce the trichloromethyl group of this compound.

The phenolic hydroxyl group and the oxygen of the secondary alcohol could also act as coordinating sites, allowing the molecule to function as a ligand in transition metal catalysis. The specific catalytic applications would depend on the nature of the metal center and the desired transformation. Research in this area is still emerging, and detailed studies on the catalytic utility of this compound are not yet prevalent.

Mechanistic Investigations of 4 2,2,2 Trichloro 1 Hydroxyethyl Phenol Interactions Non Biological/theoretical Focus

Reaction Mechanisms in Synthetic Contexts (e.g., elucidating transition states)

The synthesis of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol is not extensively detailed in publicly available literature; however, its structure suggests a plausible synthesis via the electrophilic substitution of phenol (B47542) with chloral (B1216628) (trichloroacetaldehyde) or its hydrate (B1144303). This reaction is analogous to the well-known condensation of phenols with aldehydes and ketones, a classic example being the synthesis of Bisphenol A from phenol and acetone. The mechanism likely proceeds via a Friedel-Crafts-type alkylation of the phenol ring. doubtnut.com

The reaction is typically acid-catalyzed, which serves to activate the chloral by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon. The electron-rich phenol ring then acts as a nucleophile, attacking the activated carbonyl carbon. stackexchange.com Due to the directing effects of the hydroxyl group on the phenol ring, the substitution is expected to occur at the ortho and para positions. The para-product, this compound, is often favored due to reduced steric hindrance compared to the ortho-position. doubtnut.com

The transition state for this reaction would involve the formation of a carbocation intermediate, specifically a cyclohexadienyl cation, also known as an arenium ion. byjus.com This intermediate is stabilized by resonance, with the positive charge delocalized over the benzene (B151609) ring and the oxygen atom of the hydroxyl group. The rate-determining step is typically the formation of this arenium ion. The subsequent deprotonation of the ring restores its aromaticity, yielding the final product. byjus.com

A proposed mechanistic pathway is as follows:

Protonation of Chloral: The acid catalyst protonates the carbonyl oxygen of chloral, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: The electron-rich phenol ring attacks the electrophilic carbonyl carbon. The para-position is the most likely site of attack due to electronic and steric factors.

Formation of the Arenium Ion (Transition State): A resonance-stabilized carbocation intermediate (arenium ion) is formed.

Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes a proton from the carbon atom of the phenol ring that is bonded to the chloral moiety, restoring the aromaticity of the ring.

Theoretical calculations, such as Density Functional Theory (DFT), could be employed to model this reaction and elucidate the precise structure and energy of the transition state. Such studies would provide valuable insights into the reaction kinetics and the factors governing the regioselectivity (ortho vs. para substitution).

Theoretical Studies on Intermolecular Interactions (e.g., with non-biological surfaces, solvents)

The intermolecular interactions of this compound are dictated by its distinct functional groups: the phenolic hydroxyl group, the aromatic ring, and the trichloromethyl group. These groups enable a variety of non-covalent interactions, including hydrogen bonding, π-π stacking, and halogen bonding.

Interaction with Solvents: In polar protic solvents like water and alcohols, the phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor. The alcoholic hydroxyl group on the side chain also participates in hydrogen bonding. The oxygen atoms in the hydroxyl groups possess negative electrostatic potential, making them favorable sites for electrophilic attacks and hydrogen bond donation from solvent molecules. nih.gov In polar aprotic solvents, the compound can still act as a hydrogen bond donor. In nonpolar solvents, van der Waals forces, particularly dipole-dipole interactions arising from the polar C-Cl and C-O bonds, would be the predominant intermolecular forces.

Interaction with Non-Biological Surfaces: The interaction of this compound with non-biological surfaces, such as activated carbon or silica (B1680970), is of interest for potential environmental remediation applications.

Silica and Metal Oxides: On hydroxylated surfaces like silica (SiO₂), the phenolic and alcoholic hydroxyl groups of this compound can form hydrogen bonds with the surface silanol (B1196071) groups. The chlorine atoms of the trichloromethyl group could also participate in weaker halogen bonding interactions with oxygen atoms on the surface.

Theoretical methods like DFT can be used to model these interactions and calculate binding energies. researchgate.net Such studies can help in understanding the adsorption mechanisms and in designing materials with enhanced affinity for this and similar pollutants.

Below is a table summarizing the likely intermolecular interactions:

| Functional Group | Type of Interaction | Interacting Partner (Example) |

|---|---|---|

| Phenolic -OH | Hydrogen Bond Donor/Acceptor | Water, Alcohols, Carbonyls |

| Alcoholic -OH | Hydrogen Bond Donor/Acceptor | Water, Alcohols, Carbonyls |

| Aromatic Ring | π-π Stacking | Graphitic Surfaces (Activated Carbon) |

| -CCl₃ Group | Van der Waals Forces, Halogen Bonding | Nonpolar surfaces, Oxygen/Nitrogen atoms |

Photochemical and Radiochemical Transformation Mechanisms in Abiotic Systems

The presence of both a phenol ring and a trichloromethyl group makes this compound susceptible to transformation by photochemical and radiochemical processes in abiotic environments.

Photochemical Transformation: Direct photolysis can occur if the compound absorbs light in the environmentally relevant UV spectrum. The aromatic ring is the primary chromophore. Upon absorption of UV radiation, the molecule can be excited to a higher energy state, leading to bond cleavage. Potential photochemical degradation pathways include:

Homolytic Cleavage of C-Cl Bonds: The C-Cl bonds are susceptible to photolytic cleavage, which would generate a dichloro(p-hydroxyphenyl)ethyl radical and a chlorine radical. These reactive radicals can then participate in a variety of secondary reactions, such as hydrogen abstraction from solvent molecules or reaction with oxygen.

Photohydrolysis: The chlorine atoms could be replaced by hydroxyl groups in the presence of water, leading to the formation of less chlorinated and potentially more biodegradable products.

Photooxidation: In the presence of oxygen and photosensitizers (like humic acids in natural waters), reactive oxygen species (ROS) such as singlet oxygen and hydroxyl radicals can be formed. These ROS can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. Photocatalytic degradation using semiconductors like TiO₂ is a promising advanced oxidation process. uni-pannon.hupolyu.edu.hk Under UV irradiation, TiO₂ generates electron-hole pairs, which in turn produce highly reactive hydroxyl radicals that can mineralize organic pollutants. researchgate.netnih.gov

Radiochemical Transformation: Gamma radiolysis is another advanced oxidation process that can effectively degrade chlorinated organic compounds. nih.gov The radiolysis of water produces a mixture of highly reactive species, including hydrated electrons (e⁻aq), hydroxyl radicals (•OH), and hydrogen atoms (•H).

Reaction with Hydroxyl Radicals (•OH): The hydroxyl radical is a powerful, non-selective oxidizing agent that can attack the aromatic ring, leading to the formation of hydroxylated intermediates. This can initiate a cascade of reactions culminating in ring opening and mineralization.

Reaction with Hydrated Electrons (e⁻aq): The hydrated electron is a strong reducing agent. It can react with the trichloromethyl group via dissociative electron attachment, leading to the cleavage of a C-Cl bond and the formation of a chloride ion and a dichloro-substituted radical. This reductive dechlorination is often a key step in the degradation of chlorinated organic compounds. iaea.org

Thermodynamic and Kinetic Studies of Degradation Processes

Thermodynamics: The degradation of chlorinated phenols is generally an exothermic process. The bond dissociation energies (BDEs) of the various bonds in the molecule can provide insights into the initial steps of degradation. For instance, theoretical studies on chlorophenols have shown that the O-H bond is typically the weakest, suggesting that hydrogen abstraction from the hydroxyl group could be a favorable initial degradation step. nih.gov The C-Cl bonds are also relatively weak and are primary targets in reductive degradation pathways.

The following table presents calculated reaction enthalpies (ΔE_rxn) for the unimolecular decomposition of various chlorophenols, which can serve as a proxy for the stability of the phenolic part of the target molecule.

| Compound | ΔE_rxn (kcal/mol) for O-H Bond Scission |

|---|---|

| Phenol | 89.4 |

| 2-Chlorophenol | 87.7 |

| 3-Chlorophenol | 89.0 |

| 4-Chlorophenol (B41353) | 88.6 |

| 2,4-Dichlorophenol (B122985) | 86.9 |

| 2,4,6-Trichlorophenol (B30397) | 85.7 |

Data adapted from theoretical calculations at the QCISD(T)/6-31G(d,p)//BHandHLYP/6-31G(d,p) level of theory. nih.gov

Kinetics: The kinetics of degradation of chlorinated phenols often follow pseudo-first-order models, especially in processes like photocatalysis where the concentration of the degrading species (e.g., hydroxyl radicals) is kept constant. polyu.edu.hk The rate of degradation is influenced by several factors, including the concentration of the pollutant, the pH of the solution, the temperature, and the presence of other substances in the matrix.

Studies on the biodegradation of 4-chlorophenol have determined various kinetic parameters. mdpi.com While these are for biological systems, they highlight the types of kinetic constants that are important for characterizing degradation processes. The number and position of chlorine atoms on the phenolic ring significantly affect the degradation rate, with higher chlorinated phenols often being more recalcitrant. nih.gov

The table below shows kinetic constants for the degradation of phenol and 4-chlorophenol in a single substrate system.

| Parameter | Phenol | 4-Chlorophenol |

|---|---|---|

| Maximum specific growth rate (μ_m, h⁻¹) | 0.423 | - |

| Saturation constant (K_S, mg/L) | 48.1 | - |

| Inhibition constant (K_I, mg/L) | 272.5 | - |

Data from biodegradation studies of phenol and 4-chlorophenol. mdpi.com Note: Kinetic models for abiotic degradation would differ but would still involve rate constants and dependencies on reactant concentrations.

For abiotic degradation processes like advanced oxidation, the rate constants for the reaction of the target compound with hydroxyl radicals would be a key kinetic parameter. These are often in the range of 10⁹ to 10¹⁰ M⁻¹s⁻¹ for phenolic compounds, indicating very rapid reactions.

Environmental Fate and Transformation of 4 2,2,2 Trichloro 1 Hydroxyethyl Phenol

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation, occurring without the involvement of living organisms, is a crucial determinant of a chemical's environmental persistence. For 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, key abiotic pathways are expected to include hydrolysis, photolysis, and oxidation by reactive environmental species.

The 2,2,2-trichloro-1-hydroxyethyl group of the molecule is structurally analogous to chloral (B1216628) hydrate (B1144303) (2,2,2-trichloroethane-1,1-diol). Studies on chloral hydrate indicate its susceptibility to hydrolysis, particularly under alkaline conditions. In basic aqueous solutions, chloral hydrate undergoes decomposition to yield chloroform (B151607) and formate. sciencemadness.orgwikipedia.orgresearchgate.netresearchgate.net This reaction proceeds via a haloform reaction mechanism. A similar pathway could be anticipated for this compound, where the C-C bond between the trichloromethyl group and the hydroxyl-bearing carbon could be cleaved, leading to the formation of 4-hydroxybenzaldehyde (B117250) and chloroform. The rate of this hydrolysis is expected to be pH-dependent, increasing with higher pH.

Table 1: Potential Hydrolysis Products of this compound

| Reactant | Conditions | Potential Products | Reference for Analogy |

| This compound | Alkaline Hydrolysis | 4-hydroxybenzaldehyde, Chloroform, Formate | sciencemadness.orgwikipedia.orgresearchgate.netresearchgate.net |

This table is based on the known hydrolysis of chloral hydrate.

Photodegradation, induced by sunlight, is a significant transformation process for many aromatic compounds. Aqueous solutions of chloral hydrate have been shown to decompose rapidly upon exposure to ultraviolet (UV) light, forming hydrochloric acid, trichloroacetic acid, and formic acid. sciencemadness.org This suggests that the trichloro-hydroxyethyl side chain of this compound is susceptible to photolytic cleavage and transformation.

The phenolic moiety also contributes to the molecule's photoreactivity. The degradation of p-hydroxyphenylacetic acid, which shares the p-hydroxyphenyl group, has been studied under photo-Fenton conditions (UV/H₂O₂/Fe²⁺), a process that generates highly reactive hydroxyl radicals. nih.gov This process leads to the oxidative degradation of the aromatic ring. It is plausible that this compound would undergo similar photo-oxidative processes, leading to the hydroxylation and eventual cleavage of the benzene (B151609) ring. The presence of photosensitizers in natural waters, such as dissolved organic matter, could further accelerate these reactions.

Reactive oxygen species (ROS), such as hydroxyl radicals (•OH) and singlet oxygen, are ubiquitous in the environment and play a key role in the transformation of organic pollutants. The oxidative degradation of p-chlorophenol, a related compound, has been demonstrated using persulfate-doped Fe-Mn bimetallic hydroxide, which generates sulfate (B86663) radicals. nih.gov The reaction leads to the breakdown of the benzene ring. nih.gov

In the atmosphere, gas-phase reactions with photochemically generated hydroxyl radicals are the primary degradation pathway for many volatile organic compounds. While this compound is expected to have low volatility due to its hydroxyl groups, any portion that partitions to the atmosphere would be subject to oxidation by •OH radicals. This would likely involve hydrogen abstraction from the hydroxyl groups or addition to the aromatic ring, initiating a series of oxidative reactions.

Biotic Transformation in Environmental Microorganisms

The transformation of this compound by microorganisms is a critical aspect of its environmental fate, likely involving the enzymatic breakdown of both the aromatic ring and the chlorinated side chain.

The microbial metabolism of chloral hydrate is known to produce 2,2,2-trichloroethanol (B127377) via the action of alcohol dehydrogenase. wikipedia.org It is highly probable that a similar reductive pathway exists for this compound, potentially yielding 4-(2,2,2-trichloroethyl)phenol.

Furthermore, the degradation of chlorinated phenols by various bacteria and fungi has been extensively studied. researchgate.net These pathways typically involve initial hydroxylation of the aromatic ring to form chlorocatechols, followed by ring cleavage. researchgate.net Potential metabolites from the degradation of this compound could therefore include hydroxylated and dechlorinated derivatives of the parent compound, eventually leading to the opening of the aromatic ring.

Table 2: Plausible Microbial Metabolites of this compound

| Parent Compound | Microbial Process | Plausible Metabolites | Reference for Analogy |

| This compound | Reduction of hydroxyl group | 4-(2,2,2-trichloroethyl)phenol | wikipedia.org |

| This compound | Aromatic ring hydroxylation | 4-(2,2,2-trichloro-1-hydroxyethyl)catechol | researchgate.net |

| This compound | Reductive dechlorination | 4-(2,2-dichloro-1-hydroxyethyl)phenol and other less chlorinated congeners | researchgate.net |

This table presents hypothetical metabolites based on known microbial transformations of similar chemical structures.

The enzymatic systems responsible for the degradation of chlorinated phenols are well-documented and likely play a role in the transformation of this compound.

Laccases and Peroxidases: These extracellular enzymes, commonly produced by white-rot fungi, have a broad substrate specificity and are known to oxidize a wide range of phenolic compounds, including chlorinated phenols. nih.govmdpi.com Laccases from fungi like Ganoderma lucidum and peroxidases from sources like soybean have been shown to effectively degrade various chlorophenols. nih.govmdpi.com These enzymes catalyze the formation of phenoxy radicals, which can then undergo polymerization or further oxidation, leading to detoxification. The ability of these enzymes to degrade chlorophenols is dependent on the number and position of chlorine atoms. nih.gov

Monooxygenases and Dioxygenases: Bacterial degradation of aromatic compounds often commences with the introduction of one or two hydroxyl groups onto the aromatic ring by monooxygenase or dioxygenase enzymes, respectively. researchgate.netacs.org For chlorinated phenols, this leads to the formation of chlorocatechols, which are then substrates for ring-cleavage dioxygenases. researchgate.netacs.org It is plausible that similar enzymatic systems in soil and aquatic bacteria could initiate the degradation of this compound.

Dehalogenases: The removal of chlorine atoms from the aliphatic side chain would likely be mediated by dehalogenase enzymes. Reductive dehalogenases, which replace a halogen with a hydrogen atom, are crucial in the anaerobic degradation of many chlorinated compounds.

Table 3: Enzyme Systems Potentially Involved in the Biotransformation of this compound

| Enzyme Class | Source Organisms (Examples) | Potential Action on Substrate | References |

| Laccases | White-rot fungi (Ganoderma lucidum) | Oxidation of the phenolic hydroxyl group | nih.gov |

| Peroxidases | Soybean, Fungi | Oxidation of the phenolic hydroxyl group | mdpi.com |

| Monooxygenases/Dioxygenases | Bacteria (Pseudomonas sp.) | Hydroxylation and subsequent cleavage of the aromatic ring | researchgate.netacs.org |

| Dehalogenases | Anaerobic/Aerobic Bacteria | Removal of chlorine atoms from the trichloroethyl group | researchgate.net |

Sorption, Mobility, and Bioavailability in Environmental Matrices (e.g., soil, sediment, water)

Detailed research findings quantifying the sorption, mobility, and bioavailability of this compound in various environmental matrices are not extensively documented. However, its environmental behavior can be inferred from the characteristics of its parent compound, Dicofol.

Dicofol exhibits very strong adsorption to soil particles and has a high soil adsorption coefficient (Koc) estimated to be over 5000, indicating it is nearly immobile in soils and unlikely to infiltrate groundwater. ecetoc.orgcir-safety.org This strong binding to soil and organic matter suggests that its mobility is low, with surface water contamination primarily occurring through soil erosion. nih.govcir-safety.org As a degradation product, the mobility and bioavailability of this compound would be influenced by these same processes. The parent compound, Dicofol, is known to be highly bioaccumulative, and while specific data for this metabolite is scarce, its structural relationship suggests a potential for bioaccumulation. wikipedia.orgplane-encyclopedia.com

Table 1: General Environmental Properties of the Parent Compound, Dicofol (Note: Specific data for this compound is not available)

| Property | Value for Dicofol | Reference |

|---|---|---|

| Water Solubility | 0.8 mg/L at 25°C | ecetoc.orgsi.edu |

| Log Kow (Octanol-Water Partition Coefficient) | 4.28 - 4.30 | ecetoc.orgsi.edu |

| Adsorption Coefficient (Koc) | > 5000 (Estimated) | ecetoc.orgcir-safety.org |

| Mobility in Soil | Low / Immobile | nih.govcir-safety.orgplane-encyclopedia.com |

Environmental Persistence and Degradation Kinetics

Specific quantitative data on the environmental persistence and degradation kinetics, such as the half-life of this compound, are not well-established in scientific literature. Its persistence is a function of the degradation of Dicofol.

Dicofol itself is considered moderately persistent in the environment. cir-safety.orgscientific-mhd.co.uk Its degradation is influenced by several factors, including soil type, moisture, pH, and exposure to UV light. nih.govcir-safety.org In soil, Dicofol has a reported half-life of approximately 60 days under aerobic conditions and a shorter half-life of about 16 days under anaerobic conditions. nih.govcir-safety.org In water, its persistence is highly dependent on pH, with rapid degradation in alkaline conditions (pH > 7) and greater stability in acidic water (pH 5), where its half-life can be between 47 and 85 days. cir-safety.orgsi.edu

Table 2: Reported Degradation Half-lives of the Parent Compound, Dicofol (Note: Specific kinetic data for this compound is not available)

| Environmental Compartment/Condition | Half-life (t1/2) | Reference |

|---|---|---|

| Soil (Aerobic) | ~60 days | nih.govcir-safety.org |

| Soil (Anaerobic) | ~16 days | nih.govcir-safety.org |

| Soil (Photodegradation, silty loam) | 30 days | nih.govcir-safety.org |

| Water (pH 5) | 47 - 85 days | cir-safety.orgsi.edu |

| Water (pH 7) | 3 - 4 days | si.edu |

Modeling of Environmental Transport and Fate

There are no specific environmental transport and fate models developed exclusively for this compound. The modeling of this compound's behavior in the environment would be incorporated into broader models that simulate the fate of its parent pesticide, Dicofol.

Models like the BETR-Global and Globo-POP have been used to assess the long-range transport potential and global distribution of Dicofol. secretprojects.co.ukdtic.mil These models consider the physical-chemical properties of the parent compound, its emission patterns, and its degradation pathways to predict its distribution across different environmental compartments like air, water, soil, and sediment. The formation and subsequent fate of metabolites are crucial components of these comprehensive models. To accurately model the environmental transport of this compound, it would be necessary to define its specific formation rates from Dicofol under various conditions, as well as its own persistence and partitioning properties, data for which are currently limited. secretprojects.co.uk

Advanced Analytical Methodologies for 4 2,2,2 Trichloro 1 Hydroxyethyl Phenol

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating 4-(2,2,2-trichloro-1-hydroxyethyl)phenol from complex mixtures and for its precise quantification. Gas and liquid chromatography, coupled with various detectors, offer high sensitivity and selectivity.

Gas Chromatography (GC) with Various Detectors (e.g., MS, ECD)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds like phenolic derivatives. researchgate.netasianpubs.org For the analysis of phenols, a derivatization step is often required to increase their volatility and thermal stability, making them suitable for GC analysis. nemi.govresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a preferred method due to its high selectivity and ability to provide structural information, which aids in the positive identification of the analyte. asianpubs.org The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern or "fingerprint" for the compound. For halogenated compounds, GC-MS offers excellent sensitivity. researchgate.netscielo.org.mx The use of tandem mass spectrometry (GC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation transitions. usda.govthermofisher.com

Gas Chromatography with Electron Capture Detector (GC-ECD) is another highly sensitive technique specifically for detecting electrophilic compounds, such as those containing halogens. gcms.czresearchgate.net The ECD is particularly responsive to chlorinated compounds, allowing for extremely low detection limits. gcms.czresearchgate.net To ensure accurate identification, analyses can be performed simultaneously on two columns with different polarities. gcms.cz

Table 1: Illustrative GC Conditions for Analysis of Halogenated Phenols

| Parameter | GC-MS | GC-ECD |

|---|---|---|

| Column | Varian VF 5ms (30m x 0.25mm ID) or similar usda.gov | Rtx®-CLPesticides or similar gcms.cz |

| Injection Mode | Splitless researchgate.net | Splitless |

| Carrier Gas | Helium | Nitrogen or 5% Methane in Argon gcms.cz |

| Oven Program | Temperature gradient optimized for separation | Temperature gradient optimized for separation |

| Detector | Mass Spectrometer (Quadrupole or Ion Trap) usda.govresearchgate.net | Electron Capture Detector |

| Derivatization | Required (e.g., silylation, methylation) nemi.govresearchgate.net | Required (e.g., ether formation) nemi.gov |

This table presents typical conditions and may require optimization for the specific analysis of this compound.

Liquid Chromatography (LC) with Mass Spectrometry (MS/MS)

Liquid chromatography, particularly when coupled with tandem mass spectrometry (LC-MS/MS), provides a robust and highly sensitive method for the analysis of polar compounds like phenols. A significant advantage of LC-MS/MS over GC-based methods is that it often does not require a derivatization step, simplifying sample preparation. shimadzu.com

This technique involves the separation of the analyte on a liquid chromatography column, followed by ionization and detection by a tandem mass spectrometer. iaea.orglcms.cz Electrospray ionization (ESI) is a commonly used ionization source for phenolic compounds. ulisboa.pt The MS/MS setup allows for multiple reaction monitoring (MRM), where a specific precursor ion is selected and its characteristic product ions are monitored, providing exceptional selectivity and reducing matrix interference. shimadzu.comlcms.cz

Table 2: Typical LC-MS/MS Parameters for Phenolic Compound Analysis

| Parameter | Setting |

|---|---|

| LC Column | C18 reversed-phase column (e.g., 1.8 µm particle size) lcms.cz |

| Mobile Phase | Gradient elution with water and acetonitrile (B52724), often with additives like formic acid or ammonium (B1175870) acetate (B1210297) iaea.orglcms.cz |

| Ionization Mode | Electrospray Ionization (ESI), typically in negative ion mode for phenols ulisboa.pt |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) shimadzu.com |

| Internal Standard | A deuterated analog (e.g., BPA-d16 for bisphenol A analysis) can be used for quantification dphen1.com |

This table provides a general overview of LC-MS/MS conditions that would be suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC) with Spectrophotometric Detection

High-Performance Liquid Chromatography (HPLC) with a spectrophotometric detector, such as a UV-Vis or Diode Array Detector (DAD), is a widely used and cost-effective method for the quantification of phenolic compounds. lcms.czscirp.org This method relies on the principle that the analyte absorbs light at a specific wavelength.

For the analysis of chlorophenols, a reversed-phase C18 column is commonly employed with a mobile phase consisting of a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol (B129727). lcms.czresearchgate.net Detection is typically carried out at a wavelength where the compound exhibits maximum absorbance, which for many phenols is in the range of 270-320 nm. lcms.czresearchgate.net Pre-column derivatization can be used to enhance the UV absorbance and thus the sensitivity of the method. scirp.org

Table 3: Representative HPLC-UV Conditions for Chlorophenol Analysis

| Parameter | Condition |

|---|---|

| Column | C18 reversed-phase (e.g., 150 x 3.0 mm, 5 µm particles) scirp.org |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Phosphate Buffer researchgate.net or Water/Methanol with Acetic Acid lcms.cz |

| Flow Rate | Typically 0.6-1.0 mL/min lcms.czresearchgate.net |

| Detector | UV-Vis or Diode Array Detector (DAD) lcms.cz |

| Detection Wavelength | 280 nm is a common wavelength for phenols researchgate.netresearchgate.net |

This table summarizes common HPLC-UV conditions for the analysis of chlorophenols and would serve as a starting point for method development for this compound.

Spectroscopic Methods for Structural Elucidation and Quantification

Spectroscopic techniques are indispensable for the structural elucidation of molecules and can also be applied for quantification.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For this compound, characteristic absorption bands would be expected for the O-H stretch of the hydroxyl group (typically a broad band around 3200-3600 cm⁻¹), C-O stretching, aromatic C=C stretching (around 1450-1600 cm⁻¹), and C-Cl stretching (in the fingerprint region, typically below 800 cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy provides information about the electronic transitions within a molecule. epa.gov The phenolic ring in this compound is a chromophore that will absorb UV light. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) can be used for quantification and can be influenced by the solvent and pH. epa.gov

Table 5: Expected Spectroscopic Data for this compound

| Spectroscopy | Functional Group/Chromophore | Expected Absorption Range |

|---|---|---|

| IR | O-H stretch (hydroxyl) | 3200 - 3600 cm⁻¹ (broad) |

| C-H stretch (aromatic) | 3000 - 3100 cm⁻¹ | |

| C=C stretch (aromatic) | 1450 - 1600 cm⁻¹ | |

| C-O stretch | 1000 - 1260 cm⁻¹ | |

| C-Cl stretch | < 800 cm⁻¹ |

| UV-Vis | Phenyl ring | ~270 - 280 nm (λmax) |

These are expected absorption ranges based on the functional groups present in the molecule.

Mass Spectrometry (MS) and Tandem MS Approaches

The analysis of substituted phenolic compounds such as this compound in environmental and biological matrices is frequently accomplished using mass spectrometry, most commonly coupled with a chromatographic separation technique. Liquid chromatography-mass spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful tools for this purpose, offering high sensitivity and selectivity. Unlike gas chromatography (GC-MS), LC-MS/MS often does not require chemical derivatization for polar compounds like phenols, which simplifies the sample preparation process. shimadzu.com

For phenolic compounds, electrospray ionization (ESI) is a commonly employed ionization technique, typically operated in negative ion mode to deprotonate the acidic phenolic hydroxyl group, forming the [M-H]⁻ ion. ulisboa.pt The use of tandem mass spectrometry (MS/MS) significantly enhances analytical specificity, which is crucial for distinguishing the target analyte from matrix interferences. ulisboa.pt In MS/MS analysis, a specific precursor ion (e.g., the [M-H]⁻ of the target compound) is selected and subjected to collision-induced dissociation (CID) to generate characteristic product ions. The detection of these specific precursor-to-product ion transitions, a mode known as Multiple Reaction Monitoring (MRM), provides a high degree of confidence in both the identification and quantification of the analyte, even at trace levels. ulisboa.ptnih.gov

While specific experimental mass spectra for this compound are not widely published, its fragmentation pattern under CID can be predicted based on its structure and the known fragmentation of similar molecules. miamioh.edunih.gov The primary fragmentation pathways would likely involve the cleavage of the bonds on the 1-hydroxyethyl side chain.

Table 1: Predicted MS/MS Fragmentation Pathways for [M-H]⁻ of this compound

| Precursor Ion (m/z) | Proposed Product Ion | Neutral Loss | Fragmentation Pathway Description |

|---|---|---|---|

| 252.9/254.9 | 234.9/236.9 | H₂O | Loss of a water molecule from the hydroxyethyl (B10761427) group. |

| 252.9/254.9 | 135.9 | C₂HCl₃O | Cleavage of the C-C bond between the aromatic ring and the ethyl side chain. |

| 252.9/254.9 | 217.9 | HCl | Loss of hydrogen chloride, a common fragmentation for chlorinated compounds. |

Note: The m/z values are approximated for the most abundant chlorine isotopes (³⁵Cl). The presence of three chlorine atoms will result in a characteristic isotopic pattern.

Electrochemical Methods for Detection and Characterization

Electrochemical methods offer a rapid, cost-effective, and sensitive alternative for the detection of phenolic compounds. rsc.org These techniques are based on the electrochemical oxidation of the phenolic hydroxyl group at the surface of a working electrode. rsc.orgresearchgate.net The applied potential at which oxidation occurs and the resulting current are characteristic of the analyte's structure and concentration. For this compound, the electron-withdrawing nature of the trichloromethyl group would likely increase the oxidation potential compared to unsubstituted phenol (B47542).

The primary challenge in the electrochemical detection of phenols is electrode fouling, where oxidation products polymerize and passivate the electrode surface, reducing its sensitivity over time. nih.gov To overcome this and to enhance performance, various electrode modifications have been developed. These modifications aim to increase the electrochemically active surface area, improve electron transfer kinetics, and exhibit electrocatalytic activity towards phenol oxidation. utah.edu

Table 2: Examples of Modified Electrodes Used for Phenolic Compound Detection

| Electrode Modifier | Base Electrode | Target Analytes | Principle of Enhancement | Reference |

|---|---|---|---|---|

| Ti₃C₂Tₓ MXene | Glassy Carbon | 4-Chlorophenol (B41353), 4-Nitrophenol | High metallic conductivity and large surface area lower the electron transfer resistance. | researchgate.net |

| Ce/Ni/Cu Layered Double Hydroxide | Carbon Cloth | 2,4-Dichlorophenol (B122985), 3-Chlorophenol | Increased adsorption sites and enhanced conductivity due to Cu(II) doping improve performance. | rsc.org |

| Phthalocyanine-MOF Composites | Glassy Carbon | 4-Chlorophenol | Redox-active phthalocyanines incorporated into porous MOF structures improve catalytic behavior. | up.ac.za |

These advanced materials could be readily adapted for the development of a sensitive electrochemical sensor for this compound.

Development of Novel Sensors and Biosensors for Environmental Monitoring

The need for real-time, on-site environmental monitoring has driven the development of novel sensors and biosensors for pollutants like chlorinated phenols. acs.org These devices can provide rapid alerts to contamination events, bypassing the delays associated with laboratory analysis. utah.edu

Chemical sensors for phenolic compounds are often based on the electrochemical principles described previously, but are engineered into portable, field-deployable formats. utah.edu They may utilize modified electrodes integrated into flow-injection analysis systems or as disposable screen-printed electrodes. nih.gov

Biosensors incorporate a biological recognition element to achieve high selectivity and sensitivity. acs.org They function by converting the interaction between the biological component and the target analyte into a measurable signal via a transducer. acs.org

Table 3: Types of Biosensors Applicable for Phenolic Pollutant Detection

| Biosensor Type | Biological Element | Transduction Principle | Comments | Reference |

|---|---|---|---|---|

| Enzyme-Based | Enzymes (e.g., Laccase, Tyrosinase) | Electrochemical, Optical | The enzyme catalyzes the oxidation of the phenol, and the product or a cofactor is detected. Broad selectivity for various phenols. | utah.edu |

| Immunosensor | Antibodies (Monoclonal or Polyclonal) | Electrochemical, Optical, Piezoelectric | Based on the highly specific binding between an antibody and the target analyte (antigen). Requires development of an antibody specific to the compound. | acs.org |

| Whole-Cell | Genetically Engineered Microorganisms | Electrochemical, Bioluminescence | Microorganisms are programmed to produce a signal (e.g., current, light) upon exposure to the target chemical. | acs.org |

| Aptasensor | Aptamers (Single-stranded DNA/RNA) | Electrochemical, Optical | Aptamers are short nucleic acid sequences that can be selected to bind with high affinity and specificity to a target molecule. | acs.org |

Developing a biosensor for this compound would likely involve either using an enzyme with activity towards substituted phenols or generating specific antibodies or aptamers for use in an immunosensor or aptasensor format.

Sample Preparation and Extraction Techniques for Complex Matrices

Effective sample preparation is a critical step to isolate this compound from complex matrices such as water, soil, or biological tissues, and to concentrate it prior to analysis. nih.gov The choice of technique depends on the matrix, the analyte's properties (polarity, acidity), and the required detection limits.

Solid-Phase Extraction (SPE) is the most common technique for aqueous samples. nih.govtesisenred.net For phenolic compounds, which are weakly acidic, the sample pH is typically adjusted to below the compound's pKa (e.g., pH 2-3) to ensure it is in its neutral, less polar form. ulisboa.ptrsc.org This promotes retention on a nonpolar or moderately polar solid-phase sorbent. Polymeric sorbents based on polystyrene-divinylbenzene (PS-DVB) are often preferred over traditional silica-based C18 sorbents due to their higher stability across a wider pH range and greater capacity. nih.govrsc.org

Liquid-Liquid Extraction (LLE) is a conventional method but is often labor-intensive and requires large quantities of potentially hazardous organic solvents. nih.gov

Modern Extraction Techniques for solid samples like soil and sediment include Accelerated Solvent Extraction (ASE) and Microwave-Assisted Extraction (MAE). wiley.comacs.org These methods use elevated temperatures and pressures to increase extraction efficiency, reducing both extraction time and solvent consumption compared to traditional methods like Soxhlet. nih.govdss.go.th For chlorinated phenols in soil, alkaline solutions have also been used to efficiently extract the deprotonated (phenolate) form. tandfonline.com

Solid-Phase Microextraction (SPME) is a solvent-free technique where a fused-silica fiber coated with a stationary phase is exposed directly to the sample or its headspace. acs.orgdss.go.th The analytes partition onto the fiber and are then thermally desorbed into a GC inlet. Polyacrylate fibers are often effective for extracting polar phenols from aqueous samples. acs.org

Table 4: Comparison of Extraction Techniques for Phenolic Compounds

| Technique | Principle | Common Matrices | Advantages | Disadvantages |

|---|---|---|---|---|

| Solid-Phase Extraction (SPE) | Analyte partitions between a liquid sample and a solid sorbent. | Water, Liquid Extracts | High enrichment factors, low solvent use, easily automated. tesisenred.net | Sorbent can be clogged by particulates. |

| Liquid-Liquid Extraction (LLE) | Analyte partitions between two immiscible liquid phases. | Water, Liquid Extracts | Simple equipment, well-established. | Large solvent volumes, emulsion formation, labor-intensive. nih.gov |

| Accelerated Solvent Extraction (ASE) | Extraction with solvents at elevated temperature and pressure. | Soil, Sediment, Solid Tissues | Fast, efficient, reduced solvent use compared to Soxhlet. acs.orgacs.org | High initial equipment cost. |

| Solid-Phase Microextraction (SPME) | Analyte partitions into a coated fiber, followed by thermal desorption. | Water, Air (Headspace) | Solvent-free, simple, combines extraction and injection. dss.go.th | Fiber fragility, matrix effects can influence partitioning. |

Applications of 4 2,2,2 Trichloro 1 Hydroxyethyl Phenol in Materials Science and Industrial Chemistry Non Clinical

Role as a Monomer or Precursor in Polymer Synthesis (e.g., phenolic resins, polyesters)

The bifunctional nature of 4-(2,2,2-trichloro-1-hydroxyethyl)phenol, with its phenolic and alcoholic hydroxyl groups, allows it to act as a monomer or a precursor in the synthesis of various polymers.

Phenolic Resins: Phenolic resins are traditionally synthesized through the condensation reaction of phenols with aldehydes, such as formaldehyde (B43269). afirm-group.com The phenolic group of this compound can participate in this type of polymerization. The incorporation of this specific phenol (B47542) derivative into a phenolic resin backbone would introduce the bulky trichloromethyl group as a pendant group. This is significant because halogenated compounds are known to impart flame-retardant properties to polymers. taylorandfrancis.comnih.gov The presence of the chlorine atoms can interfere with the chemistry of combustion in the gas phase, thus reducing flammability. While general methods for synthesizing phenolic resins using various substituted phenols are well-established, specific industrial-scale production data for resins based on this compound is not widely documented in public literature. google.comresearchgate.netusitc.gov

Polyesters: The secondary hydroxyl group (-CH(OH)-) on the ethyl chain of this compound can undergo esterification with dicarboxylic acids or their derivatives to form polyesters. This reaction would integrate the trichloromethylphenyl group into the polymer backbone. Such polyesters would be expected to exhibit modified thermal properties and enhanced resistance to chemical and biological degradation due to the presence of the chlorinated moiety. The synthesis of polyesters from various diols and diacids is a fundamental process in polymer chemistry, and the use of functionalized diols like the subject compound allows for the tailoring of polymer properties. nih.gov

The introduction of the trichloromethyl group can be a deliberate strategy to create polymers with specific functionalities, as seen in the broader field of flame-retardant materials. nih.govbiosynth.commdpi.com

Utilization in the Development of Functional Coatings and Adhesives

The polymeric materials derived from this compound are potential candidates for the formulation of functional coatings and adhesives due to the properties conferred by the chlorinated phenolic structure.

Functional Coatings: Polymers incorporating this compound could be used to create coatings with enhanced flame retardancy, chemical resistance, and antimicrobial properties. Phenolic resins are already known for their use in protective coatings, and modifications with halogenated compounds can further enhance their performance in harsh environments. usitc.gov For instance, the integration of the trichloromethyl group can reduce the flammability of the coating, a critical feature in applications such as electronics and construction. afirm-group.com Furthermore, phenolic compounds are known to have antimicrobial properties, which could be beneficial for creating hygienic or anti-fouling surfaces. mdpi.com

Adhesives: In adhesive formulations, the inclusion of chlorinated polymers, such as chlorinated polyolefins or rubbers, has been shown to improve adhesion to various substrates, including metals. nih.gov The polarity and chemical structure of polymers derived from this compound could contribute to strong adhesive bonds. The non-flammable nature of some chlorinated solvents is also a known advantage in certain adhesive systems. afirm-group.com While specific examples of adhesives formulated directly with polymers of this compound are not prominent in available literature, the principles of using chlorinated and phenolic compounds in adhesive technology suggest its potential utility. taylorandfrancis.comresearchgate.net

| Potential Application | Key Functional Group | Conferred Property |

| Flame-Retardant Coatings | Trichloromethyl Group | Reduced Flammability |

| Chemical-Resistant Coatings | Phenolic Ring, Chlorine atoms | Durability in harsh chemical environments |

| Antimicrobial Surfaces | Phenolic Group | Inhibition of microbial growth |

| High-Adhesion Formulations | Polar Hydroxyl and Phenolic Groups | Enhanced bonding to substrates |

Application as a Chemical Intermediate in Complex Organic Synthesis

The multiple reactive sites on this compound make it a versatile intermediate for the synthesis of more complex molecules in the chemical industry. The phenolic hydroxyl, the secondary alcohol, and the aromatic ring are all amenable to further chemical modification.

This compound can serve as a building block for various specialty chemicals. For instance, the phenolic group can be alkylated or acylated to produce a range of ethers and esters. The secondary alcohol can be oxidized to a ketone, providing another route for derivatization. The aromatic ring can undergo electrophilic substitution reactions, although the positions of substitution would be directed by the existing functional groups.

While direct, large-scale industrial synthesis routes starting from this compound are not extensively documented, the synthesis of related complex molecules is known. For example, a related compound, 2-(4-fluorophenoxy)-N-(2,2,2-trichloro-1-hydroxyethyl)acetamide, is available as a rare chemical for research, indicating the use of the N-(2,2,2-trichloro-1-hydroxyethyl) moiety in the synthesis of complex organic molecules. wikipedia.org Similarly, other complex substituted phenols are synthesized for various applications, highlighting the role of functionalized phenols as key intermediates. herts.ac.uk The synthesis of new azo dyes has been reported starting from a related compound, 4,4'-(2,2,2-trichloroethane-1,1-diyl)-bis(chlorobenzene), which shares the trichloroethane core. google.com

Exploration in Agrochemical Formulations (focus on chemical role, not direct effects)

The structural features of this compound, particularly the chlorinated aliphatic chain attached to a phenolic ring, are reminiscent of several classes of pesticides. Chlorinated phenols and their derivatives have a long history of use as active ingredients in pesticides, herbicides, and fungicides. afirm-group.comtaylorandfrancis.comgoogle.comresearchgate.netnih.gov

A notable parallel can be drawn with the organophosphate insecticide Trichlorfon, which is dimethyl (2,2,2-trichloro-1-hydroxyethyl)phosphonate. usitc.govnih.govmdpi.comwikipedia.org Trichlorfon contains the same 2,2,2-trichloro-1-hydroxyethyl group, which is crucial for its biological activity. This suggests that this particular chemical moiety has inherent properties that are valuable in the design of agrochemicals.

In an agrochemical formulation, this compound could potentially serve several chemical roles beyond being the primary active ingredient:

Precursor for Active Ingredients: It can be used as a starting material for the synthesis of more complex and potent pesticides. The reactive hydroxyl groups and the aromatic ring provide sites for further chemical reactions to build the final active molecule.

Synergist: In some formulations, a compound can act as a synergist, enhancing the efficacy of the primary pesticide. While there is no direct evidence of the subject compound being used as a synergist, its chemical properties could potentially influence the stability or bioavailability of other active ingredients in a formulation.

Stabilizer: The antioxidant properties of the phenolic group could potentially help in stabilizing certain agrochemical formulations, preventing degradation of the active ingredients.

The table below shows a comparison of the subject compound with a known agrochemical, highlighting the shared structural feature.

| Compound | Chemical Structure | Key Structural Feature | Role in Agrochemicals |

| This compound | C₈H₇Cl₃O₂ | 2,2,2-trichloro-1-hydroxyethyl group and a phenolic ring | Potential precursor or formulation component |

| Trichlorfon | C₄H₈Cl₃O₄P | 2,2,2-trichloro-1-hydroxyethyl group | Active ingredient (Insecticide) usitc.govwikipedia.org |

Applications in Catalysis and Advanced Oxidation Processes

While there is no direct evidence of this compound being used as a catalyst itself, its chemical nature makes it relevant to the fields of catalysis and advanced oxidation processes (AOPs), primarily as a substrate for degradation and environmental remediation.

Catalytic Dechlorination: Chlorinated phenols are recognized as significant environmental pollutants. Research has shown that these compounds can be degraded through catalytic dechlorination. Processes using palladium/iron (Pd/Fe) or nanostructured Pd-Fe modified graphene catalysts have been effective in removing chlorine atoms from chlorophenols, converting them into less toxic phenol. afirm-group.comtaylorandfrancis.comgoogle.comresearchgate.netnih.gov Given its structure, this compound would likely be a suitable candidate for such catalytic hydrodechlorination processes. The rate and efficiency of dechlorination can be influenced by the position of the chlorine atoms on the aromatic ring and the nature of other substituents.